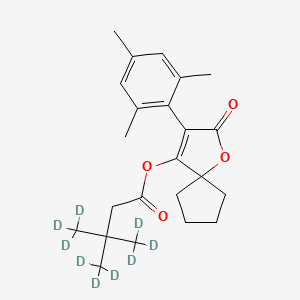
Spiromesifen-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiromesifen-d9 is a deuterated analog of Spiromesifen, a broad-spectrum tetrachloro acid derivative acaricide. It is primarily used in scientific research as a tracer due to its stable isotope labeling. Spiromesifen itself is known for its ability to interfere with lipid biosynthesis, making it effective against resistant mite and whitefly populations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiromesifen-d9 involves the incorporation of deuterium atoms into the Spiromesifen molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors are then subjected to a series of chemical reactions, including esterification and cyclization, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of specialized equipment and facilities is essential to handle deuterated compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Spiromesifen-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Spiromesifen-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving lipid biosynthesis and metabolism.
Biology: Employed in research on the effects of acaricides on mite and insect populations.
Medicine: Investigated for its potential use in developing new acaricidal drugs.
Mecanismo De Acción
Spiromesifen-d9 exerts its effects by interfering with lipid biosynthesis. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the synthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of lipids, leading to the death of mites and whiteflies. This mechanism is specific to the immature stages of these pests, reducing their fecundity and fertility .
Comparación Con Compuestos Similares
Spirotetramat: Another lipid synthesis inhibitor with a similar mode of action.
Spirodiclofen: A related compound used as an acaricide and insecticide.
Comparison: Spiromesifen-d9 is unique due to its deuterated nature, which makes it particularly useful as a tracer in scientific research. Unlike its non-deuterated counterparts, this compound provides more accurate and reliable data in studies involving lipid metabolism and biosynthesis. Additionally, its lack of cross-resistance with other acaricides makes it a valuable tool in pest management .
Propiedades
Fórmula molecular |
C23H30O4 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3 |
Clave InChI |
GOLXNESZZPUPJE-ASMGOKTBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)

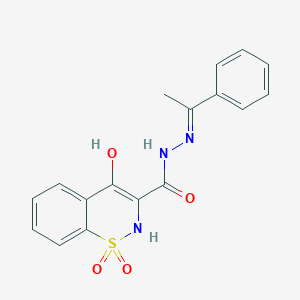
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)

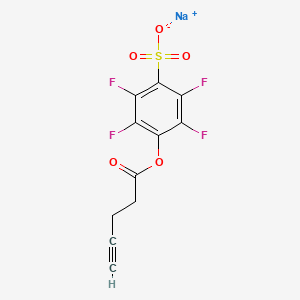
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
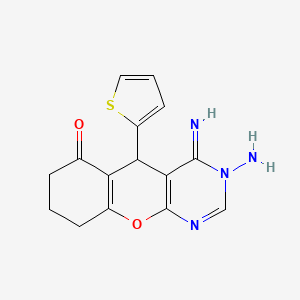
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
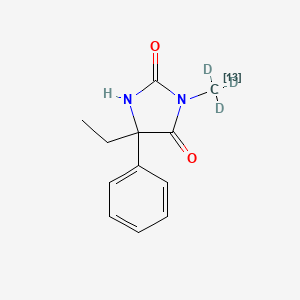
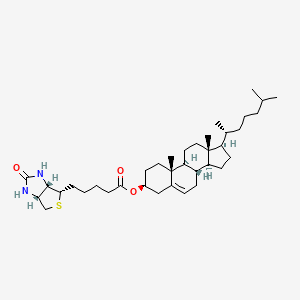

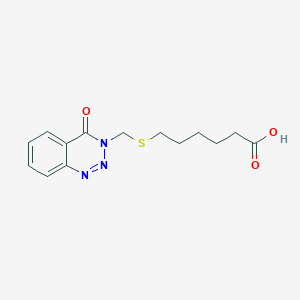
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
